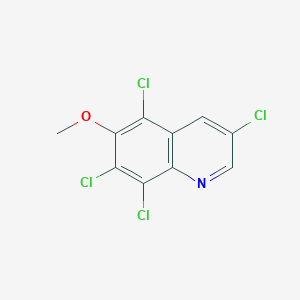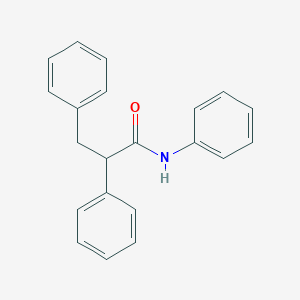![molecular formula C10H10N2 B14744471 [Cyclopropyl(diazo)methyl]benzene CAS No. 772-30-5](/img/structure/B14744471.png)
[Cyclopropyl(diazo)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Cyclopropyl(diazo)methyl]benzene: is an organic compound with the molecular formula C10H10N2 . It is characterized by the presence of a cyclopropyl group, a diazo group, and a benzene ring. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable reagent in organic synthesis and various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl(diazo)methyl]benzene typically involves the reaction of cyclopropylmethyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [Cyclopropyl(diazo)methyl]benzene can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the diazo group can yield amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to replace the diazo group under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [Cyclopropyl(diazo)methyl]benzene is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives and other complex organic molecules. It is also utilized in multicomponent reactions to create diverse chemical libraries .
Biology and Medicine: In biological research, diazo compounds are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways. This compound may be used in the development of new pharmaceuticals and as a tool for investigating biological systems .
Industry: The compound’s reactivity makes it valuable in the synthesis of fine chemicals and materials. It can be used in the production of polymers, agrochemicals, and other industrial products .
Wirkmechanismus
The mechanism of action of [Cyclopropyl(diazo)methyl]benzene involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including cycloadditions and insertions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Diazomethane: A simpler diazo compound used in similar synthetic applications.
Ethyl diazoacetate: Another diazo compound with a broader range of reactivity.
Phenyl diazomethane: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness: [Cyclopropyl(diazo)methyl]benzene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other diazo compounds. This uniqueness makes it a valuable reagent in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
772-30-5 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
[cyclopropyl(diazo)methyl]benzene |
InChI |
InChI=1S/C10H10N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
YNDZVQSCSZBSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=[N+]=[N-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


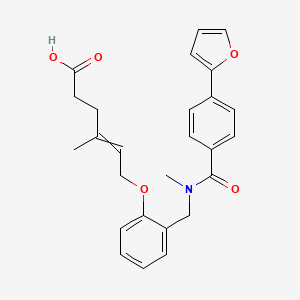
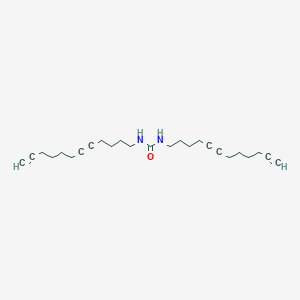

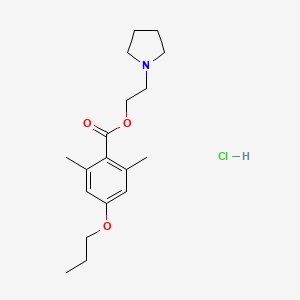
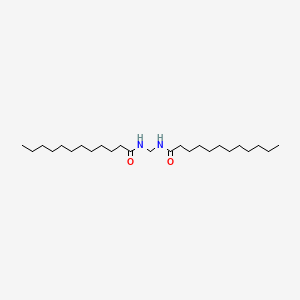
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)

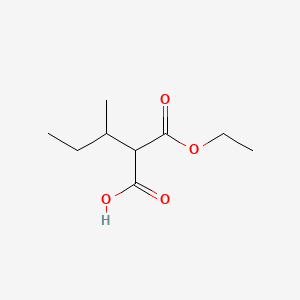
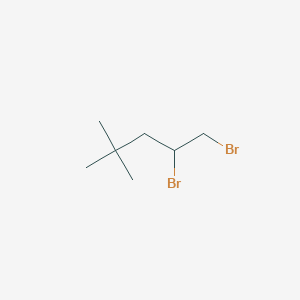

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
